molecular formula C10H10N4O2 B2672186 (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1285533-45-0

(E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2672186
CAS No.: 1285533-45-0
M. Wt: 218.216
InChI Key: BTQGDEZRZUWLRK-IZZDOVSWSA-N
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Description

Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They are also structural motifs in biologically active molecules .


Synthesis Analysis

Furan derivatives can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .


Molecular Structure Analysis

Furan derivatives present a mono- or disubstituted furan ring in their structure . This makes them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .


Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .


Physical and Chemical Properties Analysis

Furan is a colorless, inflammable, volatile liquid with a boiling point of 31-32°C .

Scientific Research Applications

Antituberculosis Agent Evaluation

Compounds structurally similar to “(E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide” have been evaluated for their potential as antituberculosis agents. For example, PA-824, a novel nitroimidazo-oxazine, has been studied for its safety, tolerability, pharmacokinetics, and early bactericidal activity in drug-sensitive, sputum smear-positive adult pulmonary tuberculosis patients. This compound shows promise for further evaluation in novel antituberculosis regimens for both drug-sensitive and drug-resistant tuberculosis, highlighting the importance of such compounds in developing new treatments for infectious diseases (Diacon et al., 2012).

Serum Metabolomics Profiles in Diabetes

In the context of diabetes research, serum metabolomics profiles, including the analysis of furan fatty acid metabolites, have been studied to understand the effect of n-3 fatty acid supplements in Chinese patients with type 2 diabetes. Such research provides insights into the biomarkers for dietary intake and the metabolic impact of furan compounds, underscoring their relevance in nutritional and metabolic studies (Ju-Sheng Zheng et al., 2016).

Environmental Health and Persistent Organic Pollutants

Studies on environmental mixtures, particularly persistent organic pollutants (POPs), have utilized compounds similar to “this compound” to explore their effects on health outcomes such as leukocyte telomere length. This area of research is crucial for understanding the long-term health impacts of environmental exposure to complex chemical mixtures, including furans and their derivatives (Elizabeth A. Gibson et al., 2019).

Hepatotoxicity and Drug Safety

The safety and efficacy of drugs, particularly in the context of latent tuberculosis treatment, have been a focal point of research involving pyrazine derivatives. Studies have highlighted the potential hepatotoxicity associated with treatments that include compounds structurally related to the one , emphasizing the importance of monitoring and evaluating drug safety in clinical applications (A. B. Younossian et al., 2005).

Mechanism of Action

The reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate . The mechanism of this reaction involves a series of proton transfers .

Future Directions

Furan derivatives have potential applications in the development of new fuels and polymer precursors . They could also be used in the production of biofuel precursors and value-added chemicals on a large-scale .

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-5-9(13-12-7)10(15)14-11-6-8-3-2-4-16-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQGDEZRZUWLRK-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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